1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
CAS No.: 139756-17-5
Cat. No.: VC21203828
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139756-17-5 |
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Molecular Formula | C9H13N3O4 |
Molecular Weight | 227.22 g/mol |
IUPAC Name | 2-ethyl-4-nitro-5-propylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14) |
Standard InChI Key | HKDQYTGOBJQNDQ-UHFFFAOYSA-N |
SMILES | CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC |
Canonical SMILES | CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC |
Introduction
Chemical Identity and Physical Properties
Structural Information
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing adjacent nitrogen atoms. The compound's structure is distinguished by four key substituents: an ethyl group at the N1 position, a nitro group at position 4, a propyl chain at position 3, and a carboxylic acid group at position 5.
Physical Characteristics
Based on structural analysis and comparison with similar compounds, the following physical properties can be expected for 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid:
Spectroscopic Properties
The compound would be expected to exhibit characteristic spectroscopic features:
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¹H NMR: Would likely show signals for ethyl group (triplet and quartet), propyl chain (complex multiplet pattern), and carboxylic acid proton (broad singlet at 10-13 ppm).
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¹³C NMR: Would display signals for the carboxylic acid carbon (~158-160 ppm), carbons bearing the nitro group (~150 ppm), and various alkyl carbon signals (10-40 ppm).
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IR Spectrum: Expected to show strong absorption bands for C=O stretching (1700-1730 cm⁻¹), N-O stretching of the nitro group (1530-1550 and 1350-1370 cm⁻¹), and O-H stretching of the carboxylic acid (broad band at 2500-3300 cm⁻¹).
Synthesis Methodologies
Synthetic Routes
The synthesis of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through multiple pathways, drawing from established methods for similar pyrazole derivatives:
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From Ester Hydrolysis: The acid can be prepared by hydrolysis of its corresponding ethyl ester (1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester) using aqueous sodium hydroxide or potassium hydroxide, followed by acidification .
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Direct Synthesis Route: Starting with 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid and performing nitration at the 4-position using a mixture of concentrated nitric and sulfuric acids.
Reaction Conditions and Considerations
Based on the synthesis patterns observed with structurally similar compounds, the following reaction conditions would likely be employed:
Synthetic Step | Reagents | Conditions | Expected Yield |
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Ester Hydrolysis | Ethyl ester, NaOH/KOH | Reflux in aqueous methanol (4-6 h), acidification with HCl | 85-95% |
Nitration | 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid, HNO₃/H₂SO₄ | 100°C for 16 hours | 75-85% |
Industrial Production Considerations
For larger-scale production, several factors would need to be addressed:
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Safety Protocols: The nitration process involves strong acids and generates heat, requiring careful temperature control and specialized equipment.
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Purification Strategies: Recrystallization from appropriate solvents or chromatographic techniques would be necessary to achieve high purity.
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Process Optimization: Catalytic methods might be employed to improve yield and reduce waste generation.
Chemical Reactivity Profile
Functional Group Reactivity
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid possesses several reactive functional groups that can participate in diverse chemical transformations:
Carboxylic Acid Group Reactions
The carboxylic acid moiety can undergo typical reactions including:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form corresponding esters.
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Amide Formation: Conversion to amides via activation with coupling reagents followed by reaction with amines.
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Reduction: Transformation to primary alcohols using reducing agents such as lithium aluminum hydride.
Nitro Group Transformations
The nitro functionality at the 4-position can be modified through:
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Reduction: Conversion to an amino group using hydrogen gas with palladium catalyst or other reducing systems.
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Nucleophilic Substitution: Under certain conditions, displacement by nucleophiles may occur.
Reaction Table
The following table summarizes key reactions and their expected products:
Reaction Type | Reagents | Conditions | Expected Product |
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Esterification | ROH, H₂SO₄ | Heat, 4-8 hours | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid esters |
Amide Formation | 1. SOCl₂/DMF 2. NH₃ or RNH₂ | Toluene, 55-60°C, 6 hours | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamides |
Nitro Reduction | H₂, Pd/C | Ethyl acetate, 50°C, 50 psi H₂ | 4-Amino-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid |
Carboxylic Acid Reduction | LiAlH₄ | THF, 0°C to RT | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-methanol |
Applications in Scientific Research
Medicinal Chemistry Applications
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its structural analogs have potential applications in pharmaceutical research:
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Building Block for Drug Discovery: The compound can serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting conditions where pyrazole-containing drugs have shown efficacy.
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Structure-Activity Relationship Studies: The compound provides an opportunity to investigate how systematic modifications of substituents affect biological activity.
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Potential Therapeutic Areas: Based on the biological activities of similar pyrazole derivatives, this compound might be explored for:
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Anti-inflammatory properties
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Antimicrobial activity
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Enzyme inhibition (particularly phosphodiesterase inhibitors)
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Synthetic Chemistry Utilities
In organic synthesis, the compound has several valuable applications:
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Scaffold for Heterocyclic Chemistry: The pyrazole core provides a platform for developing complex heterocyclic systems.
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Functional Group Transformations: The presence of multiple reactive groups allows for selective modifications to create diverse chemical libraries.
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Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the carboxylic acid group can coordinate with metals, potentially forming interesting complexes with catalytic or biological properties.
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Understanding the relationship between 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its structural analogs provides valuable insights into its chemical behavior and potential applications.
Physical Property Variations
The physical properties of these compounds reflect their structural differences:
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Solubility Profile: The free acid form (1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) would exhibit greater water solubility than its ester derivative due to the ionizable carboxylic acid group.
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Melting Point Trends: The ethyl derivative at N1 would likely have a lower melting point than the methyl analog due to decreased molecular symmetry and crystal packing efficiency.
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Lipophilicity (LogP): The propyl chain at position 3 significantly increases lipophilicity compared to analogs with shorter alkyl chains, enhancing membrane permeability in biological systems.
Reactivity Differences
The substitution pattern influences chemical reactivity in several ways:
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Steric Effects: The propyl group at C3 may create steric hindrance that affects reactions at adjacent positions.
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Electronic Effects: The ethyl group at N1 has a slightly different electron-donating effect compared to a methyl group, potentially altering the electronic distribution in the pyrazole ring.
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Acid Strength: The carboxylic acid group's acidity may be slightly modified by the alkyl substituents' electronic effects.
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